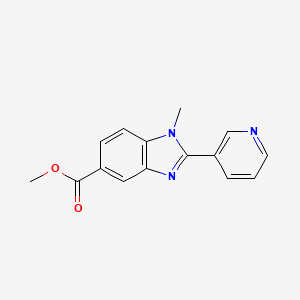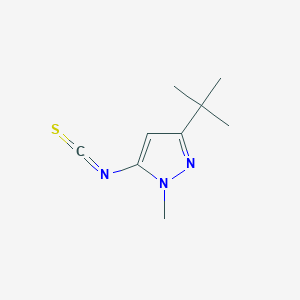
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C₉H₁₃N₃S It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole typically involves the reaction of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with thiophosgene in the presence of a base such as potassium carbonate. The reaction is carried out in acetone at ambient temperature. The resulting mixture is then cooled, and the product is extracted using ethyl acetate and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from reactions involving this compound include thiourea derivatives and other substituted pyrazoles .
Scientific Research Applications
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can further interact with biological targets, potentially affecting various molecular pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: This compound is structurally similar but contains an amino group instead of an isothiocyanate group.
3,5-Di-tert-butyl-1H-pyrazole: This compound has two tert-butyl groups and lacks the isothiocyanate group.
3-(tert-Butyl)-5-methyl-1H-pyrazole: This compound has a methyl group instead of an isothiocyanato group.
Uniqueness
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H13N3S |
|---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
3-tert-butyl-5-isothiocyanato-1-methylpyrazole |
InChI |
InChI=1S/C9H13N3S/c1-9(2,3)7-5-8(10-6-13)12(4)11-7/h5H,1-4H3 |
InChI Key |
JYDRZOMDDDXEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N=C=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


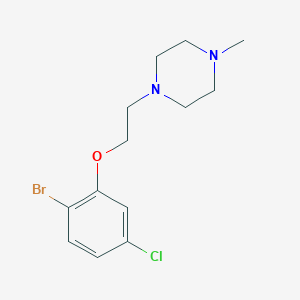
![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)

![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
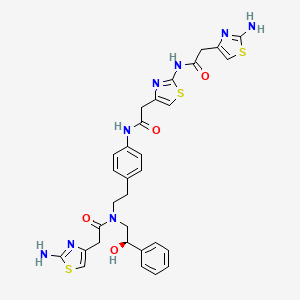
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)
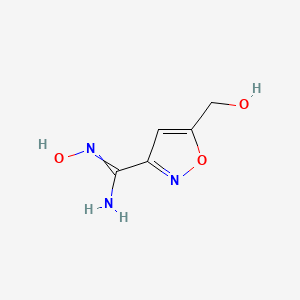
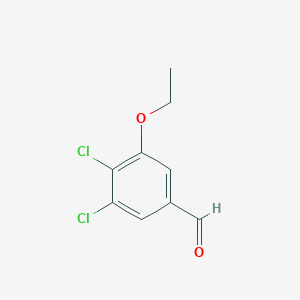



![[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)

